2-(thian-3-yl)ethan-1-ol
Description
2-(Thian-3-yl)ethan-1-ol is a sulfur-containing aliphatic alcohol characterized by a six-membered thiane ring (tetrahydrothiopyran) substituted at the 3-position with an ethanol group. Thiane, a saturated six-membered ring with one sulfur atom, imparts unique electronic and steric characteristics, influencing solubility, reactivity, and biological activity. This compound likely serves as an intermediate in organic synthesis or pharmaceutical research, given the prevalence of sulfur-containing alcohols in medicinal chemistry .
Properties
CAS No. |
1368185-79-8 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thian-3-yl)ethan-1-ol typically involves the reaction of thian with ethylene oxide under controlled conditions. One common method includes the use of metallic sodium as a catalyst. The optimal conditions for this reaction are:
- Initial molar ratio of thian to metallic sodium: 1.6:1
- Molar ratio of ethylene oxide to metallic sodium: 1:1
- Epoxidation temperature: -5°C
- Reaction time: 30 minutes
- Hydrolysis reaction pH: 4-6
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to achieve a purity of over 99%.
Chemical Reactions Analysis
Types of Reactions: 2-(Thian-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into thian-3-ylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Thian-3-ylacetaldehyde, thian-3-ylacetic acid
Reduction: Thian-3-ylmethanol
Substitution: Thian-3-ylchloroethane, thian-3-ylbromoethane
Scientific Research Applications
2-(Thian-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those containing thian structures.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(thian-3-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The thian ring provides stability and unique electronic properties, making it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(thian-3-yl)ethan-1-ol with structurally related sulfur- and nitrogen-containing ethanol derivatives, emphasizing molecular features, applications, and research findings.
Table 1: Structural and Functional Comparison of Ethanol Derivatives
*Calculated based on molecular formula.
Key Comparative Insights
Structural Impact on Reactivity and Stability: Ring Size: The six-membered thiane ring in this compound is less strained than the four-membered thietane analog, likely enhancing thermal stability. Thietane derivatives (e.g., 2-(thietan-3-yl)ethan-1-ol) may exhibit higher reactivity in ring-opening reactions due to ring strain .
Synthetic Utility: Dithiane derivatives (e.g., 2-(2'-(Methyl-d³)-1',3'-dithian-2'-yl)ethan-1-ol) are valued as protecting groups in carbonyl chemistry, as evidenced by NMR characterization . Diazirine-containing ethanols (e.g., 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol) serve as photoaffinity labels in biochemical studies due to their carbene-generating capability .
Biological and Industrial Applications: Indole- and thiomorpholine-based ethanols (e.g., 2-(1H-Indol-3-yl)ethan-1-ol) are linked to endogenous metabolic pathways or drug discovery . Thietane derivatives require careful handling due to multiple hazards (e.g., toxicity via ingestion or dermal contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
